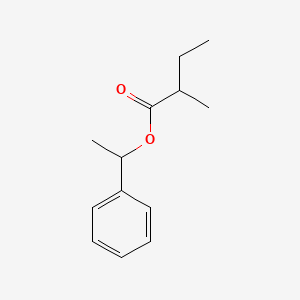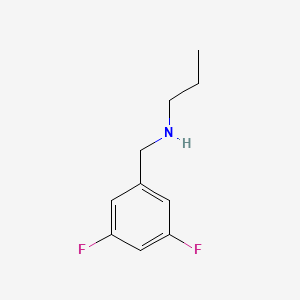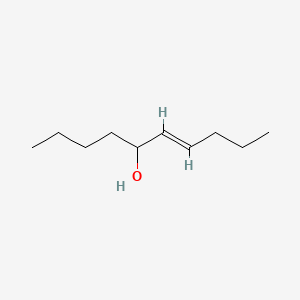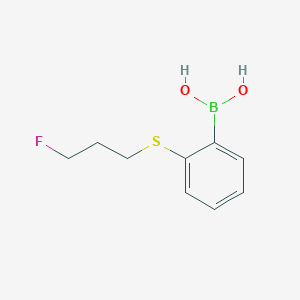
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 3-fluoropropylsulfanyl group. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid typically involves the following steps:
Preparation of 3-Fluoropropylsulfanylbenzene: This intermediate can be synthesized by reacting 3-fluoropropyl bromide with thiophenol in the presence of a base such as potassium carbonate.
Borylation Reaction: The intermediate 3-fluoropropylsulfanylbenzene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the boronic acid group.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Biaryl compounds.
Reduction: Borane derivatives.
Applications De Recherche Scientifique
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor for the development of boron-containing drugs, which are of interest due to their unique pharmacological properties.
Industry: The compound can be used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the 3-fluoropropylsulfanyl group, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic acid: Contains a fluorine atom on the benzene ring but lacks the propylsulfanyl group.
3-(Methylsulfanyl)phenylboronic acid: Similar sulfur-containing group but lacks the fluorine atom.
Uniqueness
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is unique due to the presence of both a fluorine atom and a propylsulfanyl group, which confer distinct reactivity and properties compared to other boronic acids
Propriétés
Numéro CAS |
958453-70-8 |
|---|---|
Formule moléculaire |
C9H12BFO2S |
Poids moléculaire |
214.07 g/mol |
Nom IUPAC |
[2-(3-fluoropropylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO2S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2 |
Clé InChI |
SBGSKNCJZBJDFK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1SCCCF)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


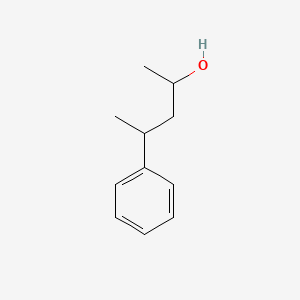

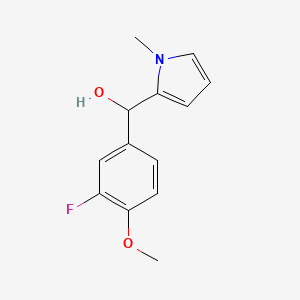
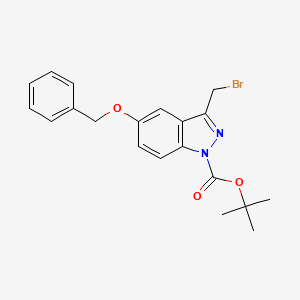
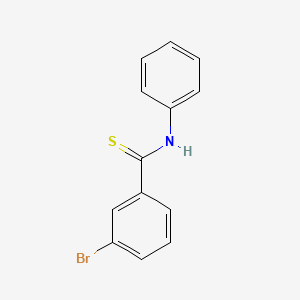
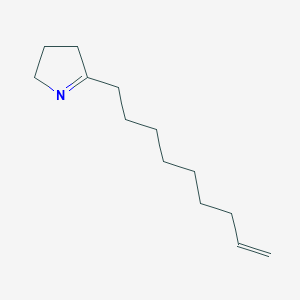
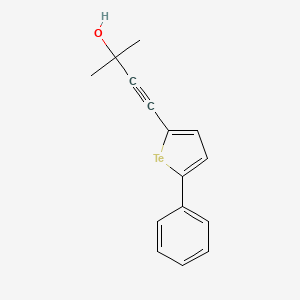
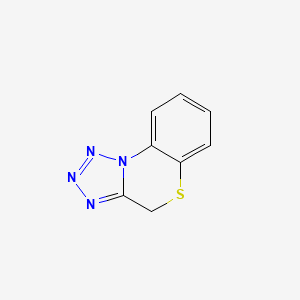


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
